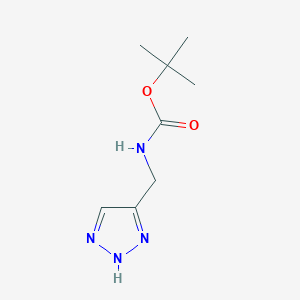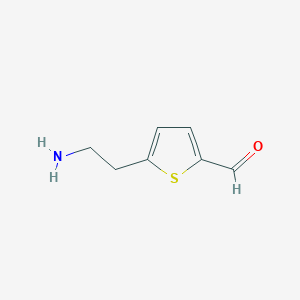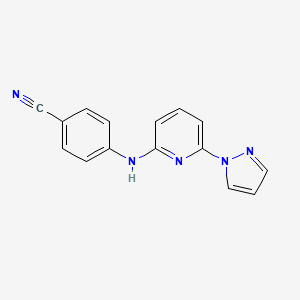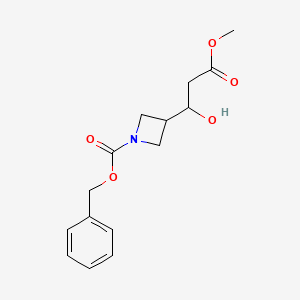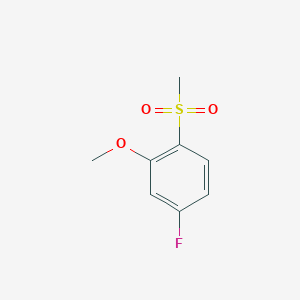
1-Methoxy-3,5-diiodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methoxy-3,5-diiodobenzene can be synthesized through several methods. One common approach involves the iodination of anisole. The reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce iodine atoms into the benzene ring. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and selectivity for the 3,5-diiodo product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxy-3,5-diiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can modify the iodine atoms.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anisoles, while oxidation can produce anisaldehyde or anisic acid.
Aplicaciones Científicas De Investigación
1-Methoxy-3,5-diiodobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of iodinated pharmaceuticals.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-methoxy-3,5-diiodobenzene exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The iodine atoms can participate in halogen bonding, influencing molecular recognition and binding events. The methoxy group can also modulate the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
- 1-Methoxy-2,4-diiodobenzene
- 1-Methoxy-3,4-diiodobenzene
- 1-Methoxy-2,5-diiodobenzene
Comparison: 1-Methoxy-3,5-diiodobenzene is unique due to the specific positioning of the iodine atoms, which can influence its reactivity and interactions compared to other diiodoanisoles. The 3,5-substitution pattern may offer distinct steric and electronic effects, making it suitable for specific applications where other isomers may not be as effective.
Propiedades
Fórmula molecular |
C7H6I2O |
|---|---|
Peso molecular |
359.93 g/mol |
Nombre IUPAC |
1,3-diiodo-5-methoxybenzene |
InChI |
InChI=1S/C7H6I2O/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 |
Clave InChI |
XHRFDEOAZQGXMM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


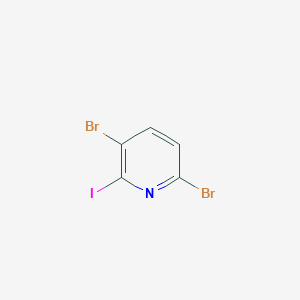

![2-benzo[1,3]dioxol-5-yl-N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)acetamide](/img/structure/B13964432.png)



![3-Ethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13964462.png)

